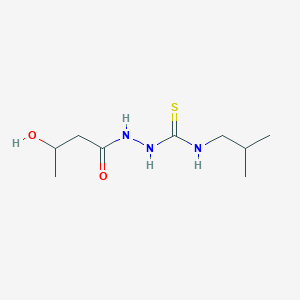
N-1,3-benzodioxol-5-yl-N'-(2-methoxy-4-nitrophenyl)thiourea
Overview
Description
N-1,3-benzodioxol-5-yl-N'-(2-methoxy-4-nitrophenyl)thiourea, also known as BNPTU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BNPTU belongs to the class of thiourea derivatives and has been found to possess anti-inflammatory, analgesic, and anti-cancer properties.
Mechanism of Action
The exact mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2-methoxy-4-nitrophenyl)thiourea is not fully understood. However, it is believed that N-1,3-benzodioxol-5-yl-N'-(2-methoxy-4-nitrophenyl)thiourea exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. N-1,3-benzodioxol-5-yl-N'-(2-methoxy-4-nitrophenyl)thiourea's anti-cancer effects are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation by targeting various signaling pathways such as PI3K/Akt and MAPK/ERK.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-N'-(2-methoxy-4-nitrophenyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to reduce the levels of oxidative stress markers such as MDA and increase the levels of antioxidant enzymes such as SOD and CAT. N-1,3-benzodioxol-5-yl-N'-(2-methoxy-4-nitrophenyl)thiourea has been found to have a protective effect on various organs such as the liver and kidney.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-1,3-benzodioxol-5-yl-N'-(2-methoxy-4-nitrophenyl)thiourea is its potential therapeutic applications in various diseases such as inflammation and cancer. It is also relatively easy to synthesize and purify. However, one of the limitations of N-1,3-benzodioxol-5-yl-N'-(2-methoxy-4-nitrophenyl)thiourea is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions in the research of N-1,3-benzodioxol-5-yl-N'-(2-methoxy-4-nitrophenyl)thiourea. One of the areas of research is to improve its solubility and bioavailability. Another area of research is to investigate its potential therapeutic applications in other diseases such as neurodegenerative diseases and autoimmune diseases. Furthermore, the development of N-1,3-benzodioxol-5-yl-N'-(2-methoxy-4-nitrophenyl)thiourea derivatives with improved pharmacological properties is also an area of interest.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N'-(2-methoxy-4-nitrophenyl)thiourea has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory and analgesic properties. Studies have shown that N-1,3-benzodioxol-5-yl-N'-(2-methoxy-4-nitrophenyl)thiourea can reduce inflammation and pain in various animal models. It has also been found to be effective in reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Another area of research is N-1,3-benzodioxol-5-yl-N'-(2-methoxy-4-nitrophenyl)thiourea's anti-cancer properties. Studies have shown that N-1,3-benzodioxol-5-yl-N'-(2-methoxy-4-nitrophenyl)thiourea can induce apoptosis and inhibit the proliferation of cancer cells in various cancer types such as breast cancer, lung cancer, and colon cancer. It has also been found to be effective in reducing tumor growth in animal models.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-methoxy-4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c1-21-13-7-10(18(19)20)3-4-11(13)17-15(24)16-9-2-5-12-14(6-9)23-8-22-12/h2-7H,8H2,1H3,(H2,16,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQPFKIOLQRZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-nitrophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4120559.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4120567.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-ethoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4120580.png)
![6-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B4120583.png)

![N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4120600.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4120601.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120611.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4120618.png)
![N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4120621.png)
![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine](/img/structure/B4120646.png)
![7-chloro-1-(2-fluorophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4120654.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide](/img/structure/B4120655.png)